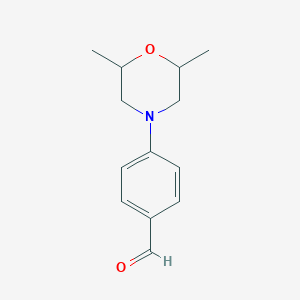

4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde

Description

Overview of Benzaldehyde (B42025) Scaffolds in Chemical Synthesis

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis. The aldehyde functional group is highly reactive and serves as a versatile handle for a multitude of chemical transformations. These include condensations, oxidations, reductions, and the formation of carbon-carbon and carbon-heteroatom bonds. In medicinal chemistry, the benzaldehyde scaffold is a frequent starting point for the synthesis of diverse molecular architectures with a wide range of biological activities. Its ability to participate in multicomponent reactions makes it a valuable tool for generating chemical libraries for drug discovery.

Research Trajectory and Scope Pertaining to 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde

While extensive research on the parent morpholine (B109124) and benzaldehyde structures is well-documented, the specific research trajectory for this compound is more nascent. Current interest in this compound primarily lies in its utility as a chemical intermediate. Researchers are exploring its use in the synthesis of novel compounds for various applications, including as potential kinase inhibitors and in the development of new materials. The strategic placement of the 2,6-dimethylmorpholin-4-yl group at the para-position of the benzaldehyde ring offers a key point for molecular elaboration, allowing for the systematic exploration of chemical space in the pursuit of new functional molecules.

Chemical Properties and Synthesis

The synthesis of this compound can be approached through several established synthetic methodologies in organic chemistry.

Synthesis Routes

One of the most common and effective methods for the synthesis of aryl amines is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In the context of this compound, this would typically involve the reaction of 4-fluorobenzaldehyde or 4-chlorobenzaldehyde with 2,6-dimethylmorpholine (B58159) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Another viable synthetic route is through nucleophilic aromatic substitution (SNA_r) . This reaction is particularly effective when the aromatic ring is activated by an electron-withdrawing group, such as the aldehyde group in 4-halobenzaldehydes. The reaction proceeds by the attack of the nucleophilic nitrogen of 2,6-dimethylmorpholine on the carbon atom bearing the halogen, leading to the displacement of the halide and the formation of the desired product.

A patent for antibacterial agents describes the synthesis of a related, more complex compound, 2-(2,6-Dimethyl-morpholin-4-yl)-3,4-difluoro-5-(5-methyl- wikipedia.orgrsc.orggoogle.comthiadiazol-2-yl)-benzaldehyde, which underscores the utility of the 2,6-dimethylmorpholin-4-yl benzaldehyde core in the construction of novel chemical entities. google.com

Research Applications and Findings

The primary application of this compound in contemporary research is as a versatile chemical intermediate for the synthesis of more complex molecules with potential biological activity or material properties.

Role as a Chemical Intermediate

The aldehyde functionality of this compound provides a reactive site for a wide range of chemical transformations. It can be used in condensation reactions to form Schiff bases, chalcones, and other conjugated systems. These reactions are instrumental in building molecular complexity and are frequently employed in the synthesis of compounds for high-throughput screening in drug discovery programs. For instance, benzaldehydes are key components in the synthesis of various heterocyclic scaffolds with demonstrated biological activities.

The 2,6-dimethylmorpholine moiety, on the other hand, can influence the solubility, lipophilicity, and metabolic stability of the final products. Its presence can also provide specific steric and electronic features that may be crucial for binding to biological targets.

Potential in Medicinal Chemistry

While direct biological activity data for this compound is not extensively reported in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic areas. For example, a patent for antibacterial agents includes a complex benzaldehyde derivative containing the 2,6-dimethylmorpholin-4-yl group, suggesting its potential utility in the development of new anti-infective agents. google.com Furthermore, the use of a di(2,6-dimethylmorpholino)phenylphosphine as a ligand in Suzuki-Miyaura coupling reactions highlights the integration of this morpholine derivative in advanced synthetic methodologies aimed at creating novel compounds.

The table below summarizes the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 923692-72-2 |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-7-14(8-11(2)16-10)13-5-3-12(9-15)4-6-13/h3-6,9-11H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVXOBJOPFDWIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization Strategies of 4 2,6 Dimethylmorpholin 4 Yl Benzaldehyde

Optimized Synthetic Routes for the Core 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde Scaffold

The construction of the this compound framework relies on the efficient formation of the crucial carbon-nitrogen bond between the aromatic ring and the 2,6-dimethylmorpholine (B58159) heterocycle. Several modern synthetic methods have been optimized for this purpose.

Direct Amination and Substitution Reactions with 2,6-Dimethylmorpholine

The most direct approach to synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) of a benzaldehyde (B42025) derivative bearing a suitable leaving group at the para position. 4-Fluorobenzaldehyde is a common starting material due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

Alternatively, modern cross-coupling reactions provide a powerful and versatile methodology. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a highly efficient method for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction can be employed to couple 2,6-dimethylmorpholine with aryl halides (e.g., 4-bromobenzaldehyde (B125591) or 4-iodobenzaldehyde) or triflates. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields and reaction efficiency. Similarly, the Ullmann condensation, a copper-catalyzed reaction, offers another viable route for this C-N bond formation, though it often requires higher reaction temperatures compared to palladium-catalyzed methods. wikipedia.org

| Reaction Type | Aryl Substrate | Amine | Catalyst/Reagents | General Conditions |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 4-Fluorobenzaldehyde | 2,6-Dimethylmorpholine | Base (e.g., K2CO3) | Polar aprotic solvent (e.g., DMF), elevated temperature |

| Buchwald-Hartwig Amination | 4-Bromobenzaldehyde | 2,6-Dimethylmorpholine | Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., BINAP) | Base (e.g., NaOtBu), inert atmosphere, organic solvent (e.g., toluene) |

| Ullmann Condensation | 4-Iodobenzaldehyde | 2,6-Dimethylmorpholine | Copper catalyst (e.g., CuI) | High temperature, polar solvent (e.g., DMF) |

Stereoselective Synthesis of 2,6-Dimethylmorpholine Precursors

The stereochemistry of the 2,6-dimethylmorpholine moiety can significantly influence the biological activity of its derivatives. Therefore, the stereoselective synthesis of this precursor is of paramount importance. The cis and trans isomers of 2,6-dimethylmorpholine can be prepared and separated, allowing for the synthesis of stereochemically pure final products. Various methods have been developed for the stereoselective synthesis of substituted morpholines, which can be adapted to produce either the cis or trans isomer of 2,6-dimethylmorpholine as the major product.

Chemical Transformations and Functionalization of the Benzaldehyde Moiety

The benzaldehyde portion of the molecule offers a reactive handle for a plethora of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Aldehyde Group Reactions: Condensations and Reductions

The aldehyde functional group readily undergoes condensation reactions with various nucleophiles. For instance, the Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can be employed to synthesize α,β-unsaturated derivatives. nih.govrsc.org These reactions are typically catalyzed by a weak base. Another important transformation is the Wittig reaction, which allows for the conversion of the aldehyde to an alkene with a wide variety of substituents, depending on the choice of the phosphonium (B103445) ylide.

The aldehyde group can also be reduced to an alcohol or a methyl group. Reduction to the corresponding benzyl (B1604629) alcohol can be achieved using mild reducing agents like sodium borohydride. More vigorous reduction conditions, such as the Wolff-Kishner or Clemmensen reduction, can be used to deoxygenate the aldehyde completely to a methyl group.

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile), base | α,β-Unsaturated nitrile |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Reduction | Sodium borohydride | Benzyl alcohol |

| Reductive Amination | Amine, reducing agent (e.g., NaBH(OAc)3) | Amine |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The 2,6-dimethylmorpholin-4-yl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, thereby increasing its electron density and making it more susceptible to electrophilic attack. The aldehyde group, on the other hand, is a deactivating, meta-directing group. researchgate.net In the case of this compound, the powerful activating effect of the morpholino group will dominate, directing incoming electrophiles to the positions ortho to the morpholino group (i.e., positions 3 and 5).

Common electrophilic aromatic substitution reactions that can be performed on this scaffold include nitration, halogenation, and Friedel-Crafts reactions. organic-chemistry.orglibretexts.org For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring. Halogenation, such as bromination or chlorination, can be carried out using the appropriate halogen in the presence of a Lewis acid catalyst. Friedel-Crafts acylation or alkylation can introduce acyl or alkyl groups, respectively, further functionalizing the aromatic ring. sigmaaldrich.com

Design and Synthesis of Novel Analogs Incorporating the 2,6-Dimethylmorpholin-4-yl Moiety

The this compound scaffold serves as a valuable building block for the design and synthesis of novel analogs with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov The synthetic strategies discussed above allow for the systematic modification of the molecule at three key positions: the 2,6-dimethylmorpholine ring, the benzaldehyde functionality, and the aromatic ring.

By varying the substituents on the morpholine (B109124) ring, altering the functional group derived from the aldehyde, and introducing different electrophiles onto the aromatic ring, a diverse library of analogs can be generated. For example, the aldehyde can be converted into various heterocyclic rings through condensation reactions with appropriate bifunctional reagents. The exploration of this chemical space can lead to the discovery of new compounds with tailored properties and biological activities. nih.govmdpi.com

Mannich Base Syntheses and Related Multicomponent Reactions

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located on a carbon atom. In the context of this compound, this compound would typically serve as the aldehyde component. The reaction involves the condensation of the aldehyde with a primary or secondary amine and a compound containing an active methylene group (a C-H acidic compound).

A general scheme for a Mannich reaction involving this compound would be:

Aldehyde: this compound

Amine: A primary or secondary amine (e.g., dimethylamine, piperidine)

Active Methylene Compound: A ketone, ester, or other carbonyl compound with an enolizable proton (e.g., acetone, acetophenone, malonic esters)

The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate from the aldehyde and the amine, which then undergoes a nucleophilic attack by the enol or enolate of the active methylene compound. Multicomponent reactions (MCRs), which involve three or more reactants in a one-pot synthesis, represent an extension of this principle, offering an efficient route to complex molecules. While the participation of this compound in such reactions is chemically feasible, specific examples and yield data are not documented in the searched literature.

Cyclization Reactions Leading to Fused Heterocyclic Systems, e.g., Quinolones

The synthesis of quinolones and other fused heterocyclic systems often involves the cyclization of intermediates derived from aromatic aldehydes. Several named reactions, such as the Doebner-von Miller reaction or the Friedländer synthesis, could theoretically employ this compound.

For instance, in a modified Friedländer synthesis, this compound could be condensed with a 2-aminoaryl ketone or aldehyde. The resulting enone intermediate would then undergo an intramolecular cyclization and dehydration to yield a substituted quinoline (B57606) bearing the 4-(2,6-dimethylmorpholin-4-yl)phenyl group.

A hypothetical reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Product Type |

| This compound | 2-Aminoacetophenone | 2-(4-(2,6-Dimethylmorpholin-4-yl)phenyl)quinoline |

Despite the synthetic potential, specific studies detailing the reaction conditions, catalysts, and yields for the synthesis of quinolones from this compound are not available in the reviewed literature.

Strategies for Constructing Spirocyclic and Other Complex Architectures

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. The construction of such complex architectures from this compound could be envisioned through various synthetic routes.

One potential strategy involves a multi-step sequence starting with a Knoevenagel condensation of the aldehyde with a cyclic active methylene compound, followed by further transformations to induce spirocyclization. For example, reaction with a cyclic ketone or a lactone could provide a precursor that, upon subsequent intramolecular reaction, could form a spirocyclic system.

However, the scientific literature lacks specific reports on the successful application of these strategies to construct spirocyclic or other complex architectures originating from this compound.

Derivatization with Thiadiazole Rings

Thiadiazoles are a class of five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. The synthesis of thiadiazole derivatives often involves the cyclization of thiosemicarbazones or related intermediates. This compound can be readily converted to its corresponding thiosemicarbazone by reaction with thiosemicarbazide.

This thiosemicarbazone could then serve as a key intermediate for the synthesis of various thiadiazole derivatives. For example, oxidative cyclization of the thiosemicarbazone can lead to the formation of a 1,3,4-thiadiazole (B1197879) ring.

A general synthetic pathway would be:

| Starting Material | Reagent | Intermediate | Product Type |

| This compound | Thiosemicarbazide | This compound thiosemicarbazone | 2-Amino-5-(4-(2,6-dimethylmorpholin-4-yl)phenyl)-1,3,4-thiadiazole |

While this synthetic route is well-established for a variety of aldehydes, specific research detailing the synthesis, characterization, and reaction yields for thiadiazole derivatives of this compound has not been found in the available literature.

Comprehensive Spectroscopic and Structural Elucidation of 4 2,6 Dimethylmorpholin 4 Yl Benzaldehyde Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. The analysis of 1H and 13C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals and provides insight into the compound's stereochemistry.

The ¹H NMR spectrum of 4-(2,6-dimethylmorpholin-4-yl)benzaldehyde is expected to display distinct signals corresponding to the aldehyde, aromatic, and dimethylmorpholine protons.

Aldehyde Proton: A singlet, the most downfield signal, is anticipated in the range of δ 9.7-9.9 ppm. This significant deshielding is due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.

Aromatic Protons: The para-substituted benzene (B151609) ring gives rise to a characteristic AA'BB' system. The two protons ortho to the aldehyde group (H-2, H-6) are expected to appear as a doublet around δ 7.7-7.8 ppm. The two protons ortho to the dimethylmorpholino group (H-3, H-5) will be more shielded due to the electron-donating nature of the nitrogen atom, appearing as a doublet around δ 6.9-7.0 ppm.

Morpholine (B109124) Protons: The signals for the 2,6-dimethylmorpholine (B58159) moiety depend on its stereochemistry (cis or trans). For the more common cis isomer, the two methine protons (H-2', H-6') would be equivalent, appearing as a multiplet. The four methylene (B1212753) protons (H-3', H-5') would show complex splitting patterns. The two methyl groups (at C-2' and C-6') would yield a doublet.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 9.7 - 9.9 | s (singlet) | N/A |

| H-2, H-6 (Aromatic) | 7.7 - 7.8 | d (doublet) | ~8.0 - 9.0 |

| H-3, H-5 (Aromatic) | 6.9 - 7.0 | d (doublet) | ~8.0 - 9.0 |

| H-2', H-6' (Morpholine CH) | 3.7 - 3.9 | m (multiplet) | |

| H-3'a, H-5'a (Morpholine CH₂) | 3.5 - 3.7 | m (multiplet) | |

| H-3'b, H-5'b (Morpholine CH₂) | 2.6 - 2.8 | m (multiplet) | |

| -CH₃ (Morpholine) | 1.2 - 1.3 | d (doublet) | ~6.0 - 7.0 |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, with a characteristic signal expected around δ 190-192 ppm.

Aromatic Carbons: Six signals are expected for the aromatic ring. The carbon attached to the aldehyde group (C-1) and the carbon attached to the nitrogen (C-4) are quaternary and will have distinct shifts (around δ 130-132 ppm and δ 152-154 ppm, respectively). The remaining four aromatic carbons (C-2, C-6 and C-3, C-5) will appear in the typical aromatic region of δ 110-135 ppm.

Morpholine Carbons: The three pairs of carbons in the cis-2,6-dimethylmorpholine (B33440) ring will each give a distinct signal. The methine carbons (C-2', C-6') are expected around δ 70-72 ppm, the methylene carbons (C-3', C-5') around δ 52-54 ppm, and the methyl carbons will be the most shielded, appearing at δ 18-20 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CHO | 190 - 192 |

| C-4 (Aromatic) | 152 - 154 |

| C-2, C-6 (Aromatic) | 131 - 133 |

| C-1 (Aromatic) | 130 - 132 |

| C-3, C-5 (Aromatic) | 111 - 113 |

| C-2', C-6' (Morpholine CH) | 70 - 72 |

| C-3', C-5' (Morpholine CH₂) | 52 - 54 |

| -CH₃ (Morpholine) | 18 - 20 |

To confirm the assignments from 1D NMR, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the aromatic protons H-2/H-6 and H-3/H-5. Within the morpholine ring, COSY would show correlations between the methine protons (H-2'/H-6') and their adjacent methylene (H-3'/H-5') and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the aldehyde proton at ~δ 9.8 ppm to the carbonyl carbon at ~δ 191 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity between the different fragments of the molecule. A key correlation would be from the morpholine methylene protons H-3'/H-5' to the aromatic carbon C-4, confirming the attachment of the morpholine ring to the benzaldehyde (B42025) moiety.

The 2,6-dimethylmorpholine ring can exist as cis and trans diastereomers. NMR methods can effectively distinguish between them. wordpress.com

Coupling Constants: The magnitude of the coupling constants between protons on the morpholine ring can provide clues about their relative stereochemistry. In a rigid chair conformation, axial-axial couplings are typically larger than axial-equatorial or equatorial-equatorial couplings.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY (2D) or 1D NOE difference experiments are powerful tools for determining through-space proximity of protons. wordpress.com In the cis isomer, where both methyl groups are on the same side of the ring (e.g., both equatorial in a chair conformation), irradiation of one methyl group would show an NOE enhancement to the other methyl group. In the trans isomer (one axial, one equatorial methyl group), this correlation would be absent or very weak. This allows for unambiguous assignment of the relative stereochemistry. nih.gov

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Characterization

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.net

The IR spectrum of this compound is expected to show several key absorption bands:

A strong, sharp absorption band for the aldehyde carbonyl (C=O) stretch, typically found in the range of 1685-1705 cm⁻¹.

Two distinct bands for the aldehyde C-H stretch, usually appearing around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions.

A strong band corresponding to the C-O-C stretch of the morpholine ether linkage, expected around 1115-1130 cm⁻¹.

The C-N stretching vibration of the tertiary amine linked to the aromatic ring, appearing in the 1310-1360 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2980 | Medium |

| Aldehyde C-H | Stretch | 2820 - 2850 & 2720 - 2750 | Weak |

| Aldehyde C=O | Stretch | 1685 - 1705 | Strong |

| Aromatic C=C | Stretch | 1580 - 1600 | Strong |

| Aromatic C=C | Stretch | 1450 - 1500 | Medium |

| Aromatic C-N | Stretch | 1310 - 1360 | Strong |

| Ether C-O-C | Stretch | 1115 - 1130 | Strong |

Mass Spectrometric (MS) Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a compound, which aids in structural confirmation. The molecular formula for this compound is C₁₃H₁₇NO₂, corresponding to a molecular weight of 219.28 g/mol .

In an electron ionization (EI) mass spectrum, the following key peaks would be anticipated:

Molecular Ion Peak (M⁺): A peak at m/z = 219, corresponding to the intact molecule.

[M-1]⁺ Peak: A peak at m/z = 218, resulting from the loss of the aldehydic hydrogen radical.

[M-29]⁺ Peak: A significant peak at m/z = 190, due to the loss of the formyl radical (•CHO). This is a common fragmentation for benzaldehydes.

Fragment at m/z = 114: This peak would correspond to the [C₆H₁₂NO]⁺ fragment, resulting from the cleavage of the bond between the nitrogen and the aromatic ring.

Base Peak: The most intense peak could be at m/z = 190 or could arise from further fragmentation of the dimethylmorpholine ring, such as a peak at m/z = 57 resulting from an alpha-cleavage.

Computational Chemistry and Theoretical Investigations of 4 2,6 Dimethylmorpholin 4 Yl Benzaldehyde Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. chemrxiv.org DFT calculations are employed to determine the optimized geometry, electronic properties, and spectroscopic features of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde. Methods like the B3LYP hybrid functional combined with basis sets such as 6-311++G(d,p) are commonly used to model the molecule's ground state and predict various parameters. bath.ac.uknih.gov These calculations are fundamental for understanding the intrinsic chemistry that governs the molecule's toxicological and therapeutic potentials. bath.ac.uk

The electronic character of this compound is defined by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. ajchem-a.com A smaller energy gap suggests higher reactivity.

For this molecule, the electron-donating 2,6-dimethylmorpholinyl group significantly influences the electronic distribution of the benzaldehyde (B42025) ring. This substituent group elevates the energy of the HOMO, which is typically localized over the morpholine (B109124) nitrogen and the phenyl ring, indicating these are the primary sites for electron donation. rsc.org Conversely, the LUMO is generally centered on the benzaldehyde moiety, specifically the carbonyl group, which acts as the electron-accepting site. researchgate.net This separation of FMOs facilitates intramolecular charge transfer, a key characteristic for applications in nonlinear optics.

Molecular Electrostatic Potential (MEP) maps further elucidate the electronic landscape. These maps use a color scale to represent electrostatic potential on the molecule's surface, with red indicating electron-rich regions (negative potential), ideal for electrophilic attack, and blue signifying electron-poor regions (positive potential), susceptible to nucleophilic attack. bhu.ac.in For this compound, the MEP would show a high negative potential around the carbonyl oxygen atom, while the hydrogen atoms of the phenyl ring and methyl groups would exhibit positive potential.

Table 1: Illustrative Frontier Molecular Orbital Data for Aromatic Aldehydes This table provides example data for similar compounds to illustrate the concepts discussed.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzaldehyde | -6.89 | -1.98 | 4.91 |

| 4-(Dimethylamino)benzaldehyde | -5.45 | -1.65 | 3.80 |

| 4-Morpholinobenzaldehyde | -5.62 | -1.71 | 3.91 |

Theoretical vibrational analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies of the optimized molecular structure, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional modes. nih.gov

For this compound, key vibrational modes would include:

C=O Stretch: A strong, characteristic band for the aldehyde's carbonyl group, typically appearing in the 1680-1710 cm⁻¹ region.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ range corresponding to the phenyl ring.

C-N Stretch: Vibrations from the bond between the morpholine nitrogen and the phenyl ring, usually found around 1310-1360 cm⁻¹.

C-O-C Stretches: Asymmetric and symmetric stretching of the morpholine ether linkage, appearing in the 1070-1250 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl and morpholine methylene (B1212753) groups just below 3000 cm⁻¹.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. conicet.gov.ar Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental data. nih.gov This correlation allows for a detailed and accurate assignment of the molecule's vibrational spectrum. nih.gov

Table 2: Expected Vibrational Frequencies for Key Functional Groups This table provides expected frequency ranges based on DFT calculations for analogous structures.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Phenyl Ring | 3050-3150 |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850-2980 |

| C=O Stretch | Aldehyde | 1680-1710 |

| Aromatic C=C Stretch | Phenyl Ring | 1450-1600 |

| C-N Stretch | Aryl-Amine | 1310-1360 |

| C-O-C Stretch | Ether (Morpholine) | 1070-1250 |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to rotation around its single bonds. Conformational analysis is performed to identify the most stable, low-energy structures. researchgate.net A key aspect of this analysis is mapping the potential energy surface (PES) by systematically varying specific dihedral angles and calculating the corresponding energy. researchgate.net

For this molecule, the most significant dihedral angle is the one defining the rotation of the 2,6-dimethylmorpholinyl group relative to the plane of the benzaldehyde ring (C-C-N-C). The PES scan for this rotation would reveal the energy barriers between different conformers and identify the global energy minimum, which corresponds to the most populated conformation at equilibrium. The steric hindrance caused by the two methyl groups on the morpholine ring plays a crucial role in determining the preferred orientation and the planarity of the system.

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition

To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are employed. These methods predict how the molecule might bind to the active site of a biological macromolecule, such as an enzyme or receptor. nih.gov

Molecular docking is a computational technique that places a ligand (the small molecule) into the binding site of a target protein and scores the interaction. nih.gov The score, often expressed as binding energy or affinity (in kcal/mol), estimates the stability of the ligand-protein complex. A lower docking score typically indicates a more favorable binding interaction. unar.ac.id

The docking process would reveal the specific binding mode of this compound, detailing the intermolecular interactions that stabilize the complex. These can include:

Hydrogen Bonds: The carbonyl oxygen is a potential hydrogen bond acceptor.

Hydrophobic Interactions: The benzaldehyde ring and the methyl groups can interact with nonpolar residues in the protein's active site.

Pi-Pi Stacking: The aromatic ring can form stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These simulations are essential for hypothesis-driven drug design, allowing for the virtual screening of compounds against various biological targets. researchgate.net

Table 3: Hypothetical Molecular Docking Results This table presents example docking scores against a hypothetical protein target to illustrate the concept.

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| This compound | -8.2 | TYR 84, PHE 330, GLU 199 |

| 4-Morpholinobenzaldehyde | -7.5 | TYR 84, PHE 330 |

| Benzaldehyde | -5.1 | PHE 330 |

Computational methods are invaluable for developing Quantitative Structure-Activity Relationships (QSAR), which link a molecule's structural or physicochemical properties to its biological activity. nih.govresearchgate.net By creating a library of virtual derivatives of this compound and calculating their properties (e.g., electronic parameters from DFT, binding affinities from docking), a predictive SAR model can be built. nih.gov

For instance, one could investigate how adding electron-withdrawing or electron-donating substituents at different positions on the benzaldehyde ring affects the calculated binding affinity. This computational SAR study could guide the synthesis of new compounds, prioritizing those with the highest predicted activity and most favorable properties, thereby accelerating the drug discovery process and reducing the need for extensive experimental testing. nih.gov

Simulation of Photophysical Properties and Excited State Dynamics

A comprehensive search of available scientific literature and chemical databases did not yield specific computational studies focused on the photophysical properties and excited-state dynamics of this compound. Theoretical investigations using methods such as Time-Dependent Density Functional Theory (TD-DFT) are crucial for understanding the electronic transitions, absorption and emission spectra, and the de-excitation pathways of a molecule after it absorbs light.

Such computational studies would typically involve:

Geometry Optimization: Determining the most stable ground-state and excited-state molecular structures.

Calculation of Electronic Absorption Spectra: Simulating the UV-Vis absorption spectrum to identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π, n→π).

Analysis of Frontier Molecular Orbitals: Investigating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand charge transfer characteristics upon excitation.

Simulation of Emission Spectra: Calculating the fluorescence and phosphorescence properties to predict the emission wavelengths and quantum yields.

Mapping Excited State Potential Energy Surfaces: Exploring the energy landscapes of the excited states to identify relaxation pathways, such as internal conversion and intersystem crossing, which govern the fate of the excited molecule.

Without dedicated research on this compound, it is not possible to provide detailed research findings or construct data tables of its simulated photophysical properties. The photophysical behavior of a molecule is highly specific to its unique structure, and extrapolating data from similar but distinct compounds would be scientifically inaccurate and speculative.

Therefore, the simulation of photophysical properties and a detailed analysis of the excited-state dynamics for this compound represent a gap in the current scientific literature. Future computational studies would be necessary to elucidate these characteristics and provide the data required for a thorough understanding of this compound's behavior upon interaction with light.

Biological Activity Profiles and Mechanistic Investigations of 4 2,6 Dimethylmorpholin 4 Yl Benzaldehyde and Its Analogs in Vitro Focus

Enzyme Target Identification and Inhibitory Kinetics

The benzaldehyde (B42025) and morpholine (B109124) moieties are privileged structures in medicinal chemistry, each contributing to interactions with a range of biological targets. The combination of these scaffolds in 4-(2,6-dimethylmorpholin-4-yl)benzaldehyde and its analogs has led to the exploration of their inhibitory effects against several key enzymes implicated in diverse physiological and pathological processes.

The aldehyde dehydrogenase (ALDH) superfamily of enzymes is crucial for oxidizing both endogenous and exogenous aldehydes to their corresponding carboxylic acids. rsc.org Inhibition of specific ALDH isoforms is a therapeutic strategy being explored for various conditions, including cancer. rsc.orgnih.gov

The benzaldehyde scaffold itself is known to act as a competitive inhibitor of ALDH, mimicking the structure of natural substrates and occupying the active site. nih.gov Research into analogs has further illuminated the potential of this chemical class. For instance, derivatives of benzyloxybenzaldehyde have been identified as potent and selective inhibitors of ALDH1A3, an isoform overexpressed in certain cancers. rsc.orgnih.gov Two such compounds, ABMM-15 and ABMM-16, demonstrated significant selective inhibition with IC50 values of 0.23 µM and 1.29 µM, respectively, for ALDH1A3. rsc.orgnih.gov Another well-known analog, 4-Diethylaminobenzaldehyde (DEAB), is a reversible, broad-spectrum ALDH inhibitor that functions by forming a Schiff base with an active site lysine (B10760008) residue. nih.govsemanticscholar.org While direct studies on this compound are limited, the established activity of the benzaldehyde core suggests that it and its analogs are promising candidates for ALDH inhibition, with the dimethylmorpholinyl group potentially influencing isoform selectivity and potency.

Table 1: ALDH Inhibition by Benzaldehyde Analogs

| Compound | Target ALDH Isoform | IC50 (µM) | Inhibition Type |

| Benzaldehyde | ALDH (General) | Not Specified | Competitive |

| ABMM-15 | ALDH1A3 | 0.23 | Not Specified |

| ABMM-16 | ALDH1A3 | 1.29 | Not Specified |

| 4-Diethylaminobenzaldehyde | ALDH1 | Ki = 4 nM | Reversible |

Cytochrome P450 enzymes are a major family of monooxygenases involved in drug metabolism and the bioactivation of procarcinogens. nih.gov Specifically, CYP2A13, found in the respiratory tract, activates tobacco-specific nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), while the hepatic CYP2A6 is primarily involved in nicotine (B1678760) metabolism. nih.govrsc.org Selective inhibition of CYP2A13 is therefore a potential strategy for lung cancer chemoprevention. nih.gov

Studies have shown that benzaldehyde is a potent inhibitor of CYP2A6. mdpi.com More specifically, research on 4-benzylmorpholine (B76435) analogs, which are structurally related to this compound, has revealed them as a promising scaffold for selective CYP2A13 inhibition. nih.gov A key finding from these studies was that substitution at the ortho position of the benzyl (B1604629) group was critical for achieving selectivity for CYP2A13 over the highly similar CYP2A6 enzyme. nih.gov This suggests that the substitution pattern on the benzaldehyde ring of the title compound and its analogs is a crucial determinant of their potency and selectivity towards CYP2A enzymes.

DNA-dependent protein kinase (DNA-PK) is a pivotal enzyme in the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks. mdpi.commdpi.com Inhibiting DNA-PK can sensitize cancer cells to radiotherapy and chemotherapy, making it an attractive target in oncology. mdpi.com

The morpholine ring is a key pharmacophore in many potent DNA-PK inhibitors. mdpi.com Notably, a close analog of the title compound, 2-hydroxy-4-morpholin-4-yl-benzaldehyde (B1609637) (IC60211), was identified as a DNA-PK inhibitor with an IC50 of 400 nM. mdpi.commdpi.com This discovery led to the optimization of the arylmorpholine scaffold, yielding even more potent inhibitors. mdpi.com The morpholine moiety is also central to the activity of other well-known DNA-PK inhibitors like NU7441 (IC50 = 30 nM) and NU7026, where it is considered essential for inhibitory activity. mdpi.comnih.gov These findings strongly indicate that compounds based on a morpholinyl-benzaldehyde framework, such as this compound, are highly promising candidates for DNA-PK inhibition.

Table 2: DNA-PK Inhibition by Morpholine-Containing Compounds

| Compound | DNA-PK IC50 |

| 2-hydroxy-4-morpholin-4-yl-benzaldehyde (IC60211) | 400 nM |

| NU7441 | 30 nM |

| NU5455 | 8.2 nM |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. frontiersin.org Their inhibition is a primary therapeutic strategy for managing Alzheimer's disease. frontiersin.orgnih.gov

Benzaldehyde derivatives have been incorporated into various molecular scaffolds to create potent cholinesterase inhibitors. nih.govbeilstein-journals.org For example, a series of benzimidazole-based benzaldehyde derivatives showed significant inhibitory potential against both AChE and BuChE, with some analogs exhibiting IC50 values in the low micromolar to nanomolar range. frontiersin.orgbeilstein-journals.org The morpholine moiety has also been utilized in the design of cholinesterase inhibitors, where it is recognized for its ability to form strong binding interactions with the enzymes. tubitak.gov.tr The combination of these two pharmacophores in a single molecule, as seen in this compound, suggests a strong potential for dual inhibition of both AChE and BuChE.

Table 3: Cholinesterase Inhibition by Benzaldehyde-Based Analogs

| Compound Class | Target Enzyme | IC50 Range (µM) |

| Benzimidazole-Substituted Benzaldehydes | Acetylcholinesterase (AChE) | 0.050 - 25.30 |

| Benzimidazole-Substituted Benzaldehydes | Butyrylcholinesterase (BuChE) | 0.080 - 25.80 |

| Benzohydrazide Derivatives | Acetylcholinesterase (AChE) | 44 - 100 |

| Benzohydrazide Derivatives | Butyrylcholinesterase (BuChE) | from 22 |

Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibition of specific CA isoforms, such as the cytosolic CA II, is a therapeutic approach for conditions like glaucoma and epilepsy. mdpi.com

While the primary scaffold for CA inhibitors is typically an aromatic or heterocyclic sulfonamide, other chemical motifs have been explored. The morpholine moiety has been incorporated into Mannich bases that demonstrated potent inhibitory activity against hCA I and hCA II. mdpi.com Specifically, a chalcone (B49325) synthesized from 4-trifluoromethyl benzaldehyde was used as a starting material to create a morpholine-containing Mannich base (compound 1f), which was the most active in its series against hCA II (Ki = 8.6 ± 1.9 nM). mdpi.com This demonstrates that the combination of a benzaldehyde-derived structure with a morpholine ring can lead to highly effective CA II inhibition. The morpholine group can increase the hydrophilic properties of the molecule, which can be advantageous in drug design. mdpi.com

Table 4: hCA II Inhibition by a Morpholine-Containing Mannich Base

| Compound | Target Enzyme | Ki (nM) |

| Compound 1f (Morpholine derivative of a chalcone) | hCA II | 8.6 ± 1.9 |

| Acetazolamide (Standard) | hCA II | 12.1 ± 2.4 |

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. Its inhibition is of great interest in the cosmetic industry for skin-whitening applications and in the food industry to prevent enzymatic browning.

Benzaldehyde and its derivatives are a well-established class of tyrosinase inhibitors. The inhibitory mechanism of benzaldehyde-type compounds is often attributed to their ability to form a Schiff base with a primary amino group in the enzyme's active site. Kinetic studies have characterized benzaldehyde as a partial noncompetitive inhibitor of mushroom tyrosinase. The inhibitory activity is highly dependent on the substituents on the benzaldehyde ring. For example, 4-substituted benzaldehydes with electron-withdrawing groups have been studied, and their IC50 values vary significantly with the nature of the substituent. Furthermore, the steric factor at the 4-position can influence whether the inhibition is partial or full. The presence of the 4-(2,6-dimethylmorpholin-4-yl) group is therefore expected to significantly modulate the tyrosinase inhibitory profile compared to the parent benzaldehyde.

Table 5: Tyrosinase Inhibition by Benzaldehyde and Analogs

| Compound | IC50 (µM) | Inhibition Type |

| Benzaldehyde | 31.0 | Partial noncompetitive |

| 4-Bromobenzaldehyde (B125591) | 114 | Partial noncompetitive |

| 4-Chlorobenzaldehyde | 175 | Partial noncompetitive |

| 4-Fluorobenzaldehyde | 387 | Partial noncompetitive |

| p-Hydroxybenzaldehyde thiosemicarbazone (HBT) | 3.80 (diphenolase) | Reversible, Mixed-type |

| p-Methoxybenzaldehyde thiosemicarbazone (MBT) | 2.62 (diphenolase) | Reversible, Mixed-type |

In Vitro Antimicrobial Spectrum and Mechanism of Action

Bacterial DNA Gyrase and Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA and are validated targets for antibacterial agents. nih.govnih.gov DNA gyrase, composed of two GyrA and two GyrB subunits, introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.gov Topoisomerase IV, with its ParC and ParE subunits, is primarily involved in the decatenation of daughter chromosomes following replication. nih.gov Inhibition of these enzymes leads to disruptions in DNA synthesis and repair, ultimately resulting in bacterial cell death. nih.gov

Broad-Spectrum Antibacterial Efficacy Studies (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis)

The in vitro antibacterial efficacy of this compound and its analogs has been a subject of scientific inquiry, with studies exploring their activity against a range of pathogenic bacteria. Research into related benzaldehyde and morpholine derivatives has demonstrated varying degrees of antibacterial action against both Gram-positive and Gram-negative bacteria.

For instance, studies on benzaldehyde have shown antibacterial activity against Staphylococcus aureus. researchgate.netnih.gov Similarly, various derivatives of morpholine have been synthesized and tested for their antimicrobial properties, showing potential for broad-spectrum activity. researchgate.net

The following table summarizes the antibacterial activity of some benzaldehyde and morpholine derivatives against the specified bacterial strains, as reported in the literature. It is important to note that these are findings for related compounds, and the specific activity of this compound may differ.

| Compound/Extract | Bacterium | Activity | Reference |

| Benzaldehyde | Staphylococcus aureus | Showed antibacterial activity | researchgate.netnih.gov |

| Miscanthus lignin (B12514952) extracts (containing benzaldehyde derivatives) | Staphylococcus aureus, Escherichia coli | MIC: 3 mg/mL, MBC: 6 mg/mL | researchgate.net |

| Organophilic montmorillonite-based dimethylamino benzaldehyde-Schiff-base | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis | Showed high antimicrobial activities at concentrations of 2.5–20 mg/mL | arabjchem.orgresearchgate.net |

| Bacillus subtilis RLID 12.1 cell-free supernatant | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Exhibited strong antimicrobial activity | nih.gov |

MIC : Minimum Inhibitory Concentration; MBC : Minimum Bactericidal Concentration

Antifungal Activity Assessments

The potential of this compound and its analogs as antifungal agents has been explored, drawing from the known antifungal properties of both benzaldehyde and morpholine derivatives. Benzaldehydes have been identified as natural antifungal agents, with their activity often enhanced by the presence of specific substituents on the aromatic ring. nih.gov Some studies suggest that the antifungal mechanism of certain benzaldehydes involves the disruption of cellular antioxidation systems in fungi. nih.gov

Morpholine itself is a core structure in some agricultural fungicides. Synthetic surfactants derived from morpholine have demonstrated antifungal properties against pathogenic yeasts like Candida albicans and Cryptococcus neoformans. researchgate.net

The following table presents findings on the antifungal activity of related compounds.

| Compound/Extract | Fungal Species | Activity | Reference |

| Benzaldehydes | Aspergillus fumigatus, A. flavus, A. terreus, Penicillium expansum | Identified as having potent antifungal activity | nih.gov |

| Morpholine-based surfactants | Candida albicans, Cryptococcus neoformans | Showed antifungal properties | researchgate.net |

| Paecilomyces sp. filtrate (containing various bioactive compounds) | Rhizoctonia solani | Inhibited radial growth | nih.gov |

Antioxidant Activity and Reactive Species Scavenging Mechanisms (In Vitro)

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant potential of this compound and its analogs has been evaluated through various in vitro assays, most notably the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) free radical scavenging assays. These assays are widely used to determine the capacity of compounds to donate a hydrogen atom or an electron to neutralize free radicals. nih.govmdpi.com

In the DPPH assay, the deep violet color of the DPPH radical is reduced to a pale yellow in the presence of an antioxidant, and the change in absorbance is measured spectrophotometrically. mdpi.com The ABTS assay involves the generation of the blue-green ABTS radical cation, which is then reduced by an antioxidant, leading to a decolorization that is also measured spectrophotometrically. nih.gov

While specific IC50 values for this compound are not extensively reported, studies on related benzaldehyde and morpholine derivatives have demonstrated significant radical scavenging activity. For instance, the presence of electron-donating groups on the aromatic ring of benzaldehyde derivatives can enhance their antioxidant capacity. researchgate.net Similarly, novel 1,2,4-triazol-5-ones containing a morpholine moiety have been synthesized and evaluated for their antioxidant properties using DPPH scavenging assays. dergipark.org.tr

The following table summarizes the reported antioxidant activities of some analogous compounds.

| Compound | Assay | IC50 Value | Reference |

| Schiff bases of 4-(methylthio)benzaldehyde (B43086) derivatives | DPPH | Varied based on substitution, with some compounds showing significant activity | researchgate.net |

| Various pure chemical compounds | ABTS | IC50 values determined for a range of compounds | nih.gov |

| Salvia eriophora Boiss. & Kotschy methanol (B129727) extract | DPPH | 9.94 ± 0.015 µg/mL | researchgate.net |

| Salvia eriophora Boiss. & Kotschy methanol extract | ABTS | 7.03 ± 0.008 µg/mL | researchgate.net |

IC50 : The concentration of a substance required to inhibit a biological process or component by 50%.

Metal Chelating Properties and Oxidative Stress Mitigation

The structural motif of this compound, which combines a substituted morpholine ring with a benzaldehyde group, suggests a potential for engaging in activities that mitigate oxidative stress. This potential is largely inferred from studies on analogous compounds possessing either the morpholine or benzaldehyde moiety, or related Schiff base derivatives. The capacity to chelate metal ions and scavenge free radicals are key mechanisms through which such compounds can exert a protective effect against oxidative damage.

Research into various morpholine derivatives has highlighted their antioxidant capabilities. For instance, a study on novel 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones demonstrated that these compounds exhibit significant metal chelating effects dergipark.org.tr. The ability to bind transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), is a crucial antioxidant mechanism, as these metals can catalyze the formation of highly reactive oxygen species (ROS) through Fenton-like reactions. By sequestering these metal ions, such compounds can prevent the initiation of oxidative chain reactions.

Furthermore, the antioxidant activity of morpholine Mannich base derivatives has been quantitatively assessed using standard in vitro assays. A series of these compounds, synthesized from morpholine, substituted benzaldehydes, and N-phenylacetamide, were evaluated for their radical scavenging properties against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals impactfactor.orgresearchgate.net. The results, presented in the table below, indicate that certain derivatives possess significant radical scavenging activity, comparable in some cases to the standard antioxidant, ascorbic acid impactfactor.org. This activity is attributed to their ability to donate a hydrogen atom or an electron to stabilize the free radicals.

| Compound | DPPH Scavenging Activity (% Inhibition at 100 µg/mL) | ABTS Scavenging Activity (% Inhibition at 100 µg/mL) |

|---|---|---|

| MB-1 (2-(trifluoromethyl)phenyl derivative) | 85.4 ± 1.2 | 79.2 ± 0.8 |

| MB-2 (3-ethoxy-4-hydroxyphenyl derivative) | 78.9 ± 1.5 | 72.5 ± 1.1 |

| MB-8 (4-fluorophenyl derivative) | 88.1 ± 0.9 | 82.3 ± 1.3 |

| Ascorbic Acid (Standard) | 95.2 ± 0.5 | 96.8 ± 0.4 |

Similarly, Schiff base derivatives incorporating a morpholine moiety have been investigated for their antioxidant potential. One study synthesized 4-bromo-2-(((4-morpholinophenyl)imino)methyl)phenol and found it to have effective ferric reducing power, indicating its ability to donate an electron and reduce Fe³⁺ to Fe²⁺ dergipark.org.tr. This ferric reducing antioxidant power (FRAP) is another important measure of antioxidant capacity. However, in the same study, the compound showed no significant DPPH radical scavenging activity, highlighting that the antioxidant mechanisms can be specific to the compound's structure and the assay used dergipark.org.tr.

Molecular Interactions with Biological Receptors and Pathways (In Vitro/Cellular)

The morpholine ring is a recognized pharmacophore in medicinal chemistry, known for its ability to improve the pharmacokinetic profile of drug candidates and to interact with a variety of biological targets sci-hub.seacs.org. While direct molecular interaction studies for this compound are not extensively documented, the behavior of its analogs provides significant insights into its potential biological activities. Morpholine-containing compounds have been shown to modulate the activity of various enzymes and receptors involved in a range of cellular pathways.

Enzyme Inhibition:

A primary area where morpholine derivatives have shown significant activity is in the inhibition of kinases, which are key regulators of cellular signaling pathways. The morpholine moiety can form crucial hydrogen bonds with amino acid residues in the catalytic sites of enzymes like phosphatidylinositol 3-kinases (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) e3s-conferences.org. The oxygen atom of the morpholine ring is often involved in forming a hydrogen bond with amide residues, contributing to the inhibitory potency of the compound e3s-conferences.org. Overactivation of the PI3K/mTOR pathway is implicated in various diseases, including cancer, making inhibitors of this pathway a subject of intense research acs.org.

Morpholine derivatives have also been investigated as inhibitors of other enzyme classes, such as cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are relevant targets in neurodegenerative diseases like Alzheimer's disease tandfonline.comnih.govnih.gov. Molecular docking studies on some 2,4-disubstituted quinazoline (B50416) derivatives have revealed favorable interactions within the active sites of these enzymes nih.govresearchgate.net.

Receptor Binding:

In addition to enzyme inhibition, morpholine-containing compounds have been developed as ligands for various receptors. For example, a novel morpholine-containing compound, 3-(4-chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP), was identified as a potent and selective antagonist for the corticotropin-releasing factor receptor 1 (CRF1) nih.gov. This receptor is involved in the stress response, and its antagonists are being explored for the treatment of anxiety and depression.

Furthermore, ligands for the sigma-2 receptor, which is implicated in neuropathic pain, have been developed incorporating heterocyclic structures that can include moieties similar to morpholine nih.gov. Radioligand binding studies are a common method to determine the affinity and selectivity of these compounds for their target receptors nih.gov.

Molecular Docking Studies:

Advanced Applications and Diverse Research Contexts of 4 2,6 Dimethylmorpholin 4 Yl Benzaldehyde

Strategic Use as a Key Intermediate in Complex Chemical Syntheses

The true value of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde in synthetic chemistry lies in its capacity to act as a versatile building block. The aldehyde group provides a reactive site for a multitude of chemical transformations, while the dimethylmorpholine moiety confers specific physicochemical properties and potential biological activity to the resulting molecules.

The morpholine (B109124) ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to improve properties like solubility and metabolic stability. nih.gove3s-conferences.org The compound this compound serves as an ideal precursor for synthesizing more complex, bioactive heterocyclic structures. The aldehyde functional group is a gateway for constructing larger molecular frameworks through reactions such as condensations, reductive aminations, and multicomponent reactions. acs.orgnih.gov

A pertinent example of its potential is in the development of Signal Transducer and Activator of Transcription 6 (STAT6) inhibitors. Research has identified potent STAT6 inhibitors based on a 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide scaffold. acs.org The "(4-morpholin-4-ylphenyl)amino" core of these inhibitors is structurally analogous to this compound. This suggests that the target compound is a highly relevant starting material for synthesizing libraries of potential STAT6 inhibitors, which are therapeutic targets for allergic diseases like asthma. acs.org The aldehyde can be readily converted into an amine or other functional groups necessary to build the final pyrimidine-based drug molecule.

The application of this compound extends beyond pharmaceuticals into material science. The 2,6-dimethylmorpholine (B58159) moiety, in particular, has been studied for its biocidal properties. Research has demonstrated the synthesis of polymers where 2,6-dimethylmorpholine is attached as a side group, resulting in materials with antibacterial activity.

While this compound is not a monomer itself, its aldehyde group can be chemically modified to introduce a polymerizable functional group. For instance, reduction of the aldehyde to an alcohol would allow its incorporation into polyesters or polyurethanes. Alternatively, a Wittig reaction could convert the aldehyde into a vinyl group, creating a styrene-like monomer. By incorporating this molecule into a polymer backbone, new materials with integrated biocidal properties could be developed for applications requiring sterile or antimicrobial surfaces.

Contributions to Ligand Design and Rational Drug Discovery (Preclinical, Design Phase)

In the preclinical phase of drug discovery, rational design and the synthesis of compound libraries are crucial for identifying and optimizing lead compounds. This compound is an excellent scaffold for this purpose due to the combination of the proven morpholine pharmacophore and the synthetically versatile aldehyde handle.

The development of STAT6 inhibitors serves as a prime case study. acs.org Medicinal chemists synthesized a series of derivatives to explore the structure-activity relationship (SAR) and optimize potency and bioavailability. The 4-(morpholinyl)phenyl portion of the molecule was identified as a key element for binding and activity. By starting with this compound, researchers can systematically modify the structure. The aldehyde allows for the attachment of various chemical groups through reactions like reductive amination, enabling the exploration of different substituents to probe the binding pocket of a biological target. This modular approach is fundamental to modern ligand-based drug design. acs.org

| Compound | Substituent (R) on Benzyl (B1604629) Group | STAT6 Inhibitory Activity (IC₅₀, nM) | Oral Bioavailability in Mouse (%) |

|---|---|---|---|

| Derivative 1 | 2,3,6-Trifluoro | 0.70 | 25 |

| Derivative 2 | 2,6-Difluoro | 1.5 | 15 |

| Derivative 3 | 2-Fluoro-6-chloro | 1.1 | 20 |

| Derivative 4 | 2-Trifluoromethyl | 3.5 | N/A |

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. researchgate.netnih.gov While the specific role of this compound in this field is not extensively documented, its molecular structure suggests significant potential for forming ordered, self-assembled architectures.

The key features that make it a candidate for supramolecular assembly include:

Aromatic Ring: The central benzene (B151609) ring can participate in π-π stacking interactions, a common driving force for the assembly of aromatic molecules. nih.gov

Polar Groups: The molecule possesses a polar carbonyl group (C=O) from the aldehyde and polar C-O and C-N bonds within the morpholine ring. These allow for dipole-dipole interactions.

Hydrogen Bond Acceptors: The oxygen atom of the aldehyde and the oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors. mhmedical.com

These non-covalent interactions could guide the molecules to self-assemble into well-defined structures, such as one-dimensional stacks or two-dimensional sheets in the solid state, a field known as crystal engineering. The formation of such ordered structures depends on a delicate balance of these weak interactions, and while this remains an unexplored area for this specific compound, the foundational chemical features are present. researchgate.netmhmedical.com

Development as Chemosensors and Fluorescent Probes for Analytical Applications

The design of small molecules that can detect specific analytes, such as protons (pH) or metal ions, is a vibrant area of analytical chemistry. Molecules that signal this detection through a change in color or fluorescence are particularly valuable.

This compound has the characteristic structure of a donor-π-acceptor (D-π-A) system, which is a common design for fluorescent probes. In this case, the electron-rich morpholine nitrogen acts as the electron donor (D), the benzene ring serves as the π-conjugated bridge, and the electron-withdrawing benzaldehyde (B42025) group is the acceptor (A). Such systems often exhibit intramolecular charge transfer (ICT), and their photophysical properties (absorption and fluorescence) are sensitive to their environment.

This D-π-A structure makes it a promising candidate for a pH sensor. In a neutral or basic medium, the ICT process would be active. However, in an acidic environment, the tertiary amine of the morpholine ring could become protonated. This protonation would turn the donor group into a positively charged, electron-deficient moiety, thereby inhibiting the ICT process. This disruption would likely cause a significant and measurable change in the molecule's fluorescence or absorption spectrum, allowing for the ratiometric sensing of pH. While not yet demonstrated experimentally for this compound, this mechanism is a well-established principle in the design of pH probes.

Discrimination in Biological Media

The molecular architecture of this compound, featuring both a hydrophilic morpholine ring and a lipophilic phenyl group, presents possibilities for its derivatives to be developed as fluorescent probes for cellular imaging. While specific studies on this exact compound for discriminating between biological media are not extensively detailed in the available literature, the principles of probe design suggest its potential. The lipophilicity of a probe is a critical factor for its ability to stain lipid-rich organelles within cells, such as lipid droplets. For instance, a study on 4-N-substituted benzothiadiazoles demonstrated that compounds with a log P value greater than or equal to 4 tend to accumulate in lipid droplets. nih.gov This suggests that by modifying the structure of this compound to achieve appropriate lipophilicity, it could be engineered to selectively target and visualize specific components within a complex biological environment.

The general strategy for creating such probes involves designing molecules that exhibit changes in their fluorescence properties—such as intensity or emission wavelength—in response to their microenvironment. ibs.re.krmdpi.com These changes can be triggered by variations in polarity, viscosity, or the presence of specific analytes. For example, fluorescent probes have been successfully designed to monitor fluctuations of molecules like formaldehyde (B43269) in the lysosomes of living cells. nih.gov The development of probes based on the this compound scaffold could follow similar design principles, aiming for high sensitivity and selectivity in complex biological milieu. nih.govresearchgate.net

Photophysical Properties and Charge Transfer Phenomena

The photophysical behavior of compounds like this compound is governed by the phenomenon of intramolecular charge transfer (ICT). In such "push-pull" systems, the electron-donating group (the dimethylmorpholine moiety) pushes electron density towards the electron-accepting group (the benzaldehyde moiety) upon photoexcitation. This redistribution of electron density leads to an excited state with a significantly larger dipole moment than the ground state.

A key consequence of this ICT process is solvatochromism, where the absorption and emission spectra of the compound are sensitive to the polarity of the solvent. nih.gov In more polar solvents, the high-dipole moment excited state is stabilized to a greater extent than the ground state, resulting in a red-shift (a shift to longer wavelengths) of the fluorescence emission. This phenomenon has been observed in various related benzaldehyde derivatives. mdpi.com The magnitude of this shift can provide insights into the change in dipole moment upon excitation.

The photophysical properties of a closely related compound, 5-[4-(4-Morpholinyl)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, which features the 4-morpholinylbenzaldehyde core, have been studied in various solvents. While specific data for this compound is not provided, the data for this analog illustrates the expected solvatochromic behavior.

Table 1: Photophysical Data for a 4-Morpholinylbenzaldehyde Analog in Various Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Dichloromethane | 464 | 516 | 2197 |

| Chloroform | 473 | 521 | 1968 |

| Ethyl Acetate | 453 | 516 | 2772 |

| Acetone | 453 | 525 | 3121 |

| Acetonitrile | 452 | 530 | 3385 |

| Ethanol | 450 | 538 | 3763 |

Data is for 5-[4-(4-Morpholinyl)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione and is used for illustrative purposes. nih.gov

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield, which represents the ratio of photons emitted to photons absorbed. This parameter is also highly dependent on the solvent environment and the molecular structure. Theoretical and experimental studies on similar push-pull chromophores help to elucidate the dynamics of the ICT state and its relaxation pathways, which can include both radiative (fluorescence) and non-radiative decay. researchgate.netrsc.orgnih.gov Understanding these fundamental photophysical properties is crucial for the rational design of novel fluorophores for a wide range of applications, from materials science to bioimaging. researchgate.netresearchgate.net

Future Perspectives and Emerging Research Avenues for 4 2,6 Dimethylmorpholin 4 Yl Benzaldehyde

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The future synthesis of 4-(2,6-dimethylmorpholin-4-yl)benzaldehyde and its derivatives is poised to move beyond traditional methods, embracing principles of green and sustainable chemistry. The current industrial synthesis of related N-aryl amines often involves multi-step processes with pre-functionalized starting materials, leading to significant waste. researchgate.net Future research will likely focus on developing more atom-economical and environmentally benign synthetic routes.

One promising area is the advancement of C-N cross-coupling reactions . Modern catalysis, particularly using palladium and other transition metals, has revolutionized the formation of carbon-nitrogen bonds. mfa.org Future efforts will likely concentrate on developing ligand-supported catalysts that enable the direct arylation of 2,6-dimethylmorpholine (B58159) with a benzaldehyde (B42025) precursor under milder conditions, potentially reducing the need for harsh reagents and solvents. nih.gov

Biocatalysis represents another significant frontier for the sustainable synthesis of this compound and its analogs. ontosight.aimdpi.comresearchgate.net Enzymes, such as lipases and transaminases, can offer high chemo-, regio-, and stereoselectivity under mild, aqueous conditions, thereby minimizing the environmental impact of the synthesis. mdpi.comnih.gov Research into engineering enzymes to specifically catalyze the N-arylation of 2,6-dimethylmorpholine could lead to highly efficient and green manufacturing processes.

Furthermore, the adoption of flow chemistry is anticipated to play a crucial role in the synthesis of this compound. researchgate.netijprems.comresearchgate.net Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for seamless scalability. nih.gov This technology could enable the efficient and on-demand production of the target compound with minimal waste.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Advanced C-N Coupling | High efficiency, milder conditions, reduced waste. researchgate.netmfa.org | Development of novel catalysts and ligands. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. ontosight.aimdpi.comresearchgate.net | Enzyme engineering and screening for specific transformations. |

| Flow Chemistry | Enhanced process control, improved safety, scalability. researchgate.netijprems.com | Optimization of reactor design and reaction conditions. |

Advanced Mechanistic Elucidation of Biological Interactions

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs, where it often contributes to improved pharmacokinetic properties and target binding. nih.govmdpi.com Similarly, benzaldehyde derivatives exhibit a wide range of biological activities. researchgate.net Consequently, a significant future research direction for this compound will be the detailed investigation of its interactions with biological systems.

Molecular docking studies will be instrumental in predicting the binding modes and affinities of this compound with various biological targets, such as enzymes and receptors. researchgate.netontosight.ai These computational techniques can provide initial insights into its potential therapeutic applications and guide the design of more potent and selective analogs. The morpholine moiety is known to participate in hydrogen bonding and hydrophobic interactions, which can enhance binding to target proteins and improve properties like brain permeability. nih.gov

To gain a more definitive understanding of its mechanism of action at the atomic level, X-ray crystallography and cryo-electron microscopy (cryo-EM) will be indispensable. nih.govacs.orgresearchgate.netresearchgate.net Determining the three-dimensional structure of this compound in complex with its biological target will provide precise information about the key interactions driving its activity. This structural data is crucial for structure-based drug design, enabling the rational optimization of the compound's properties.

| Technique | Information Gained | Research Implication |

| Molecular Docking | Prediction of binding modes and affinities. researchgate.netontosight.ai | Identification of potential biological targets and initial SAR. |

| X-ray Crystallography | High-resolution 3D structure of the compound-target complex. acs.orgresearchgate.net | Detailed understanding of binding interactions for rational drug design. |

| Cryo-Electron Microscopy | Structure determination of large protein complexes. | Elucidation of interactions with complex biological machinery. |

Integration into Advanced Functional Materials and Nanotechnology

Beyond its potential biological applications, the unique chemical structure of this compound makes it a promising candidate for integration into advanced functional materials and nanotechnology. The aromatic benzaldehyde component offers a platform for creating conjugated systems, while the morpholine moiety can impart desirable physical and chemical properties.

One emerging area is the development of covalent organic frameworks (COFs) . The incorporation of morpholine-linked structures into COFs has been shown to enhance their photocatalytic activity for CO2 reduction. ontosight.ai The specific electronic properties of the this compound unit could be harnessed to create novel COFs with tailored functions for catalysis, gas storage, or sensing.

The reactive aldehyde group is particularly valuable for the functionalization of polymers and nanomaterials . Benzaldehyde-functionalized polymers have been used to create electrochemical immunosensors and self-assembled polymer vesicles for drug delivery. mdpi.comresearchgate.netresearchgate.net The 2,6-dimethylmorpholine group could introduce specific solubility, stability, or biocompatibility to these materials. Future research could explore the use of this compound in creating smart polymers that respond to specific stimuli.

Furthermore, the amphiphilic nature that could be imparted to derivatives of this compound opens up possibilities in the realm of self-assembly and nanotechnology . Amphiphilic molecules can spontaneously form nanostructures such as micelles, vesicles, and nanotubes in solution. nih.govijprems.com By chemically modifying the this compound scaffold, it may be possible to design novel amphiphiles that self-assemble into functional nanomaterials for applications in drug delivery, imaging, and diagnostics.

| Material Type | Potential Application | Key Structural Feature |

| Covalent Organic Frameworks (COFs) | Photocatalysis, gas storage, sensing. ontosight.ai | Tunable electronic properties of the integrated molecule. |

| Functionalized Polymers | Sensors, drug delivery vesicles. mdpi.comresearchgate.netresearchgate.net | Reactive aldehyde group for covalent attachment. |